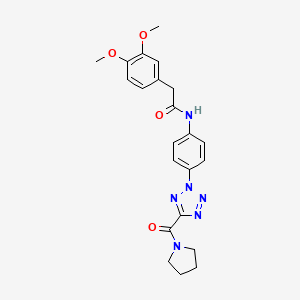

2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an acetamide backbone and a tetrazole ring substituted with a pyrrolidine-1-carbonyl moiety. The 3,4-dimethoxyphenyl substituent contributes to lipophilicity and electron-donating effects, which may influence pharmacokinetic properties such as membrane permeability and cytochrome P450 interactions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-31-18-10-5-15(13-19(18)32-2)14-20(29)23-16-6-8-17(9-7-16)28-25-21(24-26-28)22(30)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXNLRSLOZWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, and biological activities, supported by relevant case studies and research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 436.5 g/mol. Its structure consists of:

- A 3,4-dimethoxyphenyl group

- An acetamide moiety

- A phenyl group substituted with a pyrrolidine-1-carbonyl and a tetrazole ring

This unique combination of functional groups suggests diverse pharmacological properties that warrant further investigation.

Synthesis

The synthesis of this compound typically involves the formation of amide bonds and the introduction of heterocyclic structures such as tetrazoles. The synthetic pathways often include:

- Formation of the acetamide linkage.

- Coupling reactions to introduce the pyrrolidine and tetrazole functionalities.

- Optimization through various conditions such as temperature and solvent choice to enhance yield and selectivity.

Anticancer Properties

Preliminary studies indicate that compounds related to This compound exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT116 | 4.47 |

| A | MCF-7 | 7.55 |

| A | HepG2 | 4.04 |

These findings suggest that the presence of methoxy groups and heterocycles enhances the anticancer efficacy through mechanisms that may involve inhibition of key cellular pathways such as those regulated by Hsp90 and EGFR .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of cell proliferation : The compound may interfere with the cell cycle or promote apoptosis in cancer cells.

- Targeting specific proteins : Similar derivatives have been shown to inhibit proteins involved in cancer progression, including Topoisomerase and VEGFR .

Case Studies

- Cytotoxic Evaluation : In a study involving a series of synthesized compounds with structural similarities to our target compound, significant cytotoxicity was observed against multiple cancer cell lines, with some compounds outperforming established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the phenolic structure can lead to enhanced activity, emphasizing the importance of substituent positioning on the phenyl rings for optimal biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N-Substituted 2-Arylacetamides

Evidence from crystallographic studies (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) highlights that aryl substitution patterns critically impact molecular conformation and intermolecular interactions. For instance:

- 3,4-Dichlorophenyl vs. 3,4-Dimethoxyphenyl: Chlorine atoms (electron-withdrawing) reduce electron density on the aromatic ring, whereas methoxy groups (electron-donating) increase it.

- Tetrazole vs. Thiazole Rings : Tetrazoles exhibit higher metabolic stability compared to thiazoles due to their resistance to oxidative degradation. The tetrazole’s ability to act as a bioisostere for carboxylic acids further enhances its utility in drug design, unlike thiazole-based analogues .

Functional Group Variations in Acetamide Derivatives

*Estimated based on analogous structures.

Research Findings and Implications

- Binding Affinity : The pyrrolidine carbonyl group in the target compound enables chelation with metal ions (e.g., Mg²⁺ in ATP-binding pockets), a feature absent in simpler acetamides like 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

- Bioavailability : Methoxy groups in the 3,4-position may enhance oral bioavailability compared to chloro-substituted analogues, as demonstrated in pharmacokinetic studies of related dimethoxy-phenylacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.